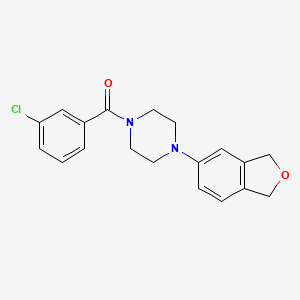![molecular formula C13H9NOS B15203923 [4-(5-Formyl-2-thienyl)phenyl]acetonitrile](/img/structure/B15203923.png)
[4-(5-Formyl-2-thienyl)phenyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(5-Formyl-2-thienyl)phenyl]acetonitrile: is an organic compound with the molecular formula C13H9NOS . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a formyl group and a phenylacetonitrile moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Formyl-2-thienyl)phenyl]acetonitrile typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base and a solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(5-Formyl-2-thienyl)phenyl]acetonitrile can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the formyl group can yield alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like reflux in an appropriate solvent.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [4-(5-Formyl-2-thienyl)phenyl]acetonitrile serves as a building block for the construction of more complex molecules.
Biology and Medicine: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems .
Industry: In the field of materials science, this compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism by which [4-(5-Formyl-2-thienyl)phenyl]acetonitrile exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Thiophene: A sulfur-containing heterocycle that serves as the core structure for [4-(5-Formyl-2-thienyl)phenyl]acetonitrile.
Phenylacetonitrile: A compound with a similar phenylacetonitrile moiety but lacking the thiophene ring.
Formylthiophene: A derivative of thiophene with a formyl group, similar to the formyl group in this compound.
Uniqueness: The uniqueness of this compound lies in its combination of the thiophene ring, formyl group, and phenylacetonitrile moiety. This combination imparts distinct electronic and chemical properties, making it valuable for specific applications in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C13H9NOS |
|---|---|
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
2-[4-(5-formylthiophen-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C13H9NOS/c14-8-7-10-1-3-11(4-2-10)13-6-5-12(9-15)16-13/h1-6,9H,7H2 |
Clé InChI |
WZRYAQACBOCUAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC#N)C2=CC=C(S2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-Dimethoxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B15203843.png)
![Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride](/img/structure/B15203845.png)





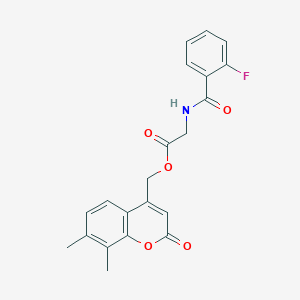
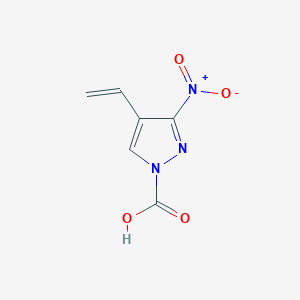
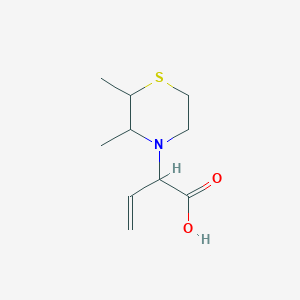

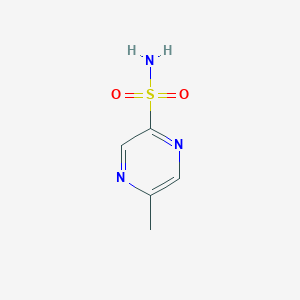
![7-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15203920.png)
